5-bromo-2-ethyl-4-methylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1369343-43-0 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-2-ethyl-4-methylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-3-7-9-4-6(8)5(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
BXJQHNXHHVRGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=N1)C)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Ethyl 4 Methylpyrimidine and Its Precursors
Direct Synthesis Approaches to Halogenated Pyrimidines
Direct synthesis involves the cyclocondensation of open-chain precursors that already contain the necessary carbon and nitrogen atoms to form the heterocyclic ring. The strategic placement of bromo and alkyl functionalities on these precursors is key to efficiently producing the target molecule.
A primary route for synthesizing 5-bromopyrimidines is through the cyclocondensation of 2-bromomalonaldehyde (B19672) with an appropriate amidine. google.com This method offers a direct pathway to introduce the bromine atom at the 5-position of the pyrimidine (B1678525) ring. In this approach, 2-bromomalonaldehyde, which can be prepared from 1,1,3,3-tetramethoxypropane, serves as the three-carbon component for the pyrimidine ring. guidechem.comgoogle.com
A patented method describes a one-step reaction between 2-bromomalonaldehyde and amidine compounds to yield 5-bromo-2-substituted pyrimidines. google.com For the synthesis of the target molecule, propionamidine hydrochloride would be the required amidine to furnish the 2-ethyl group. The reaction is typically carried out in a protic solvent like acetic acid, often at elevated temperatures. google.com This specific reaction directly forms the 5-bromo-2-ethylpyrimidine (B1292857) core. The introduction of the 4-methyl group, however, would necessitate a modified precursor, as the condensation of 2-bromomalonaldehyde with an amidine typically yields a pyrimidine unsubstituted at the 4- and 6-positions.
Table 1: Example of Cyclocondensation for 5-Bromopyrimidine (B23866) Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 2-Bromomalonaldehyde | Acetamidine Hydrochloride | 5-Bromo-2-methylpyrimidine | Acetic acid, 80°C | google.com |
| 2-Bromomalonaldehyde | Propionamidine Hydrochloride (proposed) | 5-Bromo-2-ethylpyrimidine | Acetic acid, elevated temp. | N/A |
A more convergent strategy involves designing precursors that contain all the required substituents prior to the final ring-closing step. The classical Pinner synthesis of pyrimidines, which involves the reaction of a 1,3-dicarbonyl compound with an amidine, can be adapted for this purpose. organic-chemistry.org
To synthesize 5-bromo-2-ethyl-4-methylpyrimidine directly, one could theoretically employ a β-diketone that is appropriately substituted. A plausible precursor would be 3-bromo-2,4-pentanedione . This molecule contains the methyl group (which would become the 4-methyl group) and the bromine atom at the correct positions. The cyclocondensation of this brominated diketone with propionamidine would, in principle, assemble the entire target molecule in a single step. This approach ensures that all substituents are precisely placed during the ring formation, avoiding the need for subsequent functionalization steps which can sometimes present challenges with regioselectivity.
Post-Synthetic Bromination and Alkylation Strategies
An alternative to direct synthesis is the functionalization of a pre-existing pyrimidine core. This approach involves synthesizing a simpler pyrimidine, such as 2-ethyl-4-methylpyrimidine (B13118959), and then introducing the bromine atom. Conversely, one could start with a brominated pyrimidine and add the necessary alkyl groups.
The introduction of a bromine atom onto a pre-formed pyrimidine ring is achieved through electrophilic halogenation. The pyrimidine ring is inherently electron-deficient, which can make electrophilic substitution challenging. However, the presence of electron-donating alkyl groups can activate the ring towards substitution. For a substrate like 2-ethyl-4-methylpyrimidine, the most likely position for electrophilic attack is the C-5 position, which is meta to both ring nitrogens and activated by the adjacent alkyl groups.
Research on the bromination of polymethylpyrimidines has shown that high regioselectivity can be achieved. acs.org The reaction of various polymethylpyrimidines with brominating agents like N-bromosuccinimide (NBS) typically results in substitution at the C-5 position, provided it is unsubstituted. The conditions for such reactions need to be carefully controlled to achieve the desired outcome and avoid side reactions. acs.org
Table 2: Regioselective Bromination of Substituted Pyrimidines
| Substrate | Brominating Agent | Solvent | Product | Key Finding | Reference |
| 2,4,6-Trimethylpyrimidine | NBS | CCl₄ | 5-Bromo-2,4,6-trimethylpyrimidine | High selectivity for C-5 bromination | acs.org |
| 4,6-Dimethylpyrimidine | NBS | CCl₄ | 5-Bromo-4,6-dimethylpyrimidine | High selectivity for C-5 bromination | acs.org |
| 2-Ethyl-4-methylpyrimidine (proposed) | NBS | Inert Solvent | This compound | Expected high selectivity for the vacant C-5 position | N/A |
Introducing alkyl groups onto a pyrimidine ring can be accomplished through various methods, most notably via metal-catalyzed cross-coupling reactions. This strategy would begin with a pyrimidine core that already contains the bromine atom, for instance, 5-bromo-2-chloro-4-methylpyrimidine (B1286657) . chemicalbook.com
From such an intermediate, the 2-ethyl group could be installed using a suitable organometallic reagent. A Negishi coupling (using an organozinc reagent) or a Suzuki coupling (using a boronic acid or ester) are powerful methods for forming carbon-carbon bonds on heterocyclic rings. For example, reacting 5-bromo-2-chloro-4-methylpyrimidine with ethylzinc (B8376479) chloride in the presence of a palladium catalyst could selectively replace the chlorine at the C-2 position with an ethyl group. The relative reactivity of the C-Cl versus the C-Br bond allows for selective functionalization.
Advanced Synthetic Protocols
Modern organic synthesis continually seeks to improve efficiency, safety, and environmental friendliness. Advanced protocols applicable to the synthesis of this compound include one-pot reactions and flow chemistry.
One-pot methodologies, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of time and resources. A cascade reaction involving cyclization followed by an oxidative halogenation has been developed for related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, using a mixture such as NaX-K₂S₂O₈. nih.gov Adapting such a cascade strategy could potentially allow for the formation and subsequent bromination of the pyrimidine ring in a single, efficient process.
Furthermore, the use of flow chemistry for photochemical bromination has been shown to improve productivity and product purity in the synthesis of other 5-bromomethylpyrimidine precursors. acs.org Such microreactor technology allows for precise control over reaction parameters like temperature and reaction time, often leading to higher yields and better selectivity compared to traditional batch processing. These advanced protocols represent the cutting edge of synthetic chemistry and could be applied to produce the title compound efficiently and safely on a larger scale.
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis.nih.govacs.org
Transition metal-catalyzed cross-coupling reactions are exceptionally powerful tools for creating carbon-carbon bonds, allowing for the assembly of complex molecular architectures from simpler precursors. nih.gov These reactions, pivotal in modern organic synthesis, typically involve the reaction of an organic halide with an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium or nickel. wikipedia.orgchemie-brunschwig.ch The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org For pyrimidine synthesis, these methods are invaluable for introducing aryl, alkyl, and other functional groups onto the heterocyclic ring.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used for its mild reaction conditions and the low toxicity of its boron-based reagents. chemie-brunschwig.ch In pyrimidine synthesis, a halogenated pyrimidine can be coupled with an aryl or vinyl boronic acid. acs.orgnih.gov The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings, often allowing even less reactive chloro-pyrimidines to participate effectively where analogous benzene (B151609) halides would not. acs.org The reaction can be highly site-selective, which is crucial when dealing with poly-halogenated pyrimidines. researchgate.net
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govacs.org This method is particularly effective for coupling unactivated alkyl groups. acs.orgacs.org The synthesis of 5-fluoroalkylated pyrimidine nucleosides via Pd-catalyzed Negishi cross-coupling highlights the utility of this reaction for introducing alkyl chains onto the pyrimidine core. acs.orgnih.gov The choice of catalyst and ligands is critical, with systems like Pd(P(t-Bu)₃)₂ showing encouraging results where others fail. acs.org
Stille Coupling: The Stille reaction employs organotin reagents (organostannanes) and is valued for the stability and commercial availability of these reagents. libretexts.orgwikipedia.orgopenochem.org It is compatible with a wide variety of functional groups and can be used to couple aryl, vinyl, and acyl groups to heterocyclic compounds like pyrimidines. libretexts.orgthieme-connect.com However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org
Table 1: Comparison of Major Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
|---|---|---|---|
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organozinc compounds | Organotin compounds (stannanes) |
| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Palladium or Nickel complexes | Palladium complexes |
| Advantages | Low toxicity of reagents, air and moisture stability of boronic acids, mild reaction conditions. chemie-brunschwig.ch | High reactivity, excellent functional group tolerance, effective for C(sp³)-C(sp²) coupling. nih.govacs.org | Reagents are stable and often commercially available; wide scope of compatible functional groups. libretexts.orgwikipedia.org |
| Disadvantages | Potential for side reactions depending on conditions. | Reagents are sensitive to moisture and air. | High toxicity of tin reagents and byproducts. organic-chemistry.org |
| Application in Pyrimidine Synthesis | Widely used for arylating pyrimidines; selective coupling on poly-halopyrimidines is possible. researchgate.netacs.org | Effective for introducing alkyl and fluoroalkyl chains onto the pyrimidine ring. nih.govacs.orgnih.gov | Used for coupling aryl and vinyl groups; less common now due to toxicity concerns. thieme-connect.comorganic-chemistry.org |
Green Chemistry Approaches in the Synthesis of Halogenated Pyrimidines
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated pyrimidines. researchgate.net
Eco-Friendly Brominating Agents: Traditional bromination methods often use elemental bromine (Br₂), which is highly toxic and corrosive. mdpi.com Green alternatives focus on solid, easier-to-handle brominating agents. N-Bromosuccinimide (NBS) is a common choice, and reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and sodium monobromoisocyanurate (SMBI) have proven to be efficient and safer alternatives for the C-5 bromination of pyrimidine nucleosides. mdpi.comnih.gov These reactions can often be performed under milder conditions and in more environmentally benign solvents. mdpi.com
Alternative Solvents and Catalysts: A major focus of green chemistry is replacing hazardous organic solvents. Water is an ideal green solvent, and syntheses of pyrimidine derivatives have been successfully carried out in aqueous media, sometimes facilitated by ultrasonic irradiation. jmaterenvironsci.com Transition-metal-free synthesis is another key area. For instance, pyrimidines can be formed from ketones, aldehydes, and ammonium (B1175870) salts without a metal catalyst, generating only water as a byproduct. rsc.org The use of base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) is also considered a greener approach, often leading to high yields in minimal time with less noxious solvents. researchgate.net
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful green technology, significantly reducing reaction times and often increasing product yields compared to conventional heating. researchgate.netresearchgate.net Solvent-free "grindstone chemistry" techniques, where solid reactants are ground together, represent another eco-friendly method that eliminates the need for solvents entirely. researchgate.net
Table 2: Green Chemistry Strategies in Halogenated Pyrimidine Synthesis
| Green Approach | Description | Example Application | Benefits |
|---|---|---|---|
| Safer Reagents | Replacing hazardous reagents like Br₂ with solid brominating agents. | Use of N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for C-5 bromination of uracil (B121893) derivatives. nih.gov | Reduced toxicity, easier handling, improved safety profile. mdpi.com |
| Green Solvents | Utilizing environmentally benign solvents, primarily water. | Synthesis of pyrano[2,3,d]pyrimidine derivatives in an aqueous medium. jmaterenvironsci.com | Reduced environmental pollution, lower cost, enhanced safety. |
| Alternative Energy Sources | Employing microwaves or ultrasound to accelerate reactions. | Microwave-assisted synthesis of aryl sulfonyl pyrimidine compounds. researchgate.net | Drastically reduced reaction times, often higher yields, energy efficiency. |
| Catalyst-Free/Metal-Free Reactions | Designing reactions that proceed without a catalyst or with a non-toxic, recyclable catalyst. | One-pot synthesis of dihydropyrimidines using DABCO as a base catalyst. researchgate.net | Avoids toxic metal contamination, simplifies purification, lowers cost. rsc.org |
| Solvent-Free Synthesis | Conducting reactions by grinding solid reactants together without a solvent. | "Grindstone Chemistry" for the synthesis of dihydropyrimidinones. researchgate.net | Eliminates solvent waste, high efficiency, simple procedure. |
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
When synthesizing a specific target like this compound, the choice of synthetic route depends on a careful evaluation of efficiency, selectivity, cost, and environmental impact.
Efficiency: Transition metal-catalyzed reactions, particularly Suzuki and Negishi couplings, are renowned for their high efficiency, often providing excellent yields (frequently >80-90%) under optimized conditions. researchgate.netacs.org Green synthetic methods, such as microwave-assisted reactions, also boast high efficiency, primarily by dramatically shortening reaction times from hours to minutes and frequently improving yields. researchgate.net For instance, a one-pot, three-component condensation to form a dihydropyrimidine (B8664642) derivative using a green, solvent-free approach can achieve high yields. researchgate.net
Selectivity: Selectivity, especially regioselectivity, is paramount when functionalizing a polysubstituted ring like pyrimidine. Transition metal-catalyzed couplings offer a high degree of control. For example, in the Suzuki coupling of 2,4,5,6-tetrachloropyrimidine, reaction conditions can be tuned to achieve the selective mono-, di-, or tri-arylation at specific positions with excellent site-selectivity. researchgate.net The reactivity order of halogens (I > Br > Cl) can be exploited for sequential couplings. acs.orgnih.gov Green methods involving multicomponent reactions can also be highly selective, but the selectivity is often inherent to the chosen reaction mechanism rather than being tunable by adjusting catalysts or ligands. Halogenation reactions using greener reagents like NBS or DBDMH show high selectivity for the C-5 position of the pyrimidine ring, which is electronically activated for electrophilic substitution. mdpi.comnih.gov
Ultimately, a modern approach to synthesizing this compound would likely involve a convergent strategy. This might start with a Pinner-type synthesis or a multicomponent reaction under green conditions to construct the core 2-ethyl-4-methylpyrimidine ring, followed by a selective and high-yielding bromination at the C-5 position using an eco-friendly reagent like NBS or DBDMH. This hybrid approach would combine the efficiency and atom economy of green cyclization methods with the precise selectivity of modern halogenation techniques.
Table 3: Comparative Overview of Synthetic Route Characteristics
| Synthetic Method | Typical Yields | Typical Reaction Times | Selectivity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki Coupling | 80-97% researchgate.net | 2-12 hours researchgate.net | High regioselectivity, tunable by conditions. | Broad substrate scope, low toxicity reagents. | Requires pre-functionalized starting materials (boronic acids). |
| Negishi Coupling | 43-70% acs.org | 1-5 hours | High, good for alkyl group introduction. | High reactivity and functional group tolerance. nih.gov | Air/moisture sensitive reagents, catalyst optimization can be challenging. acs.org |
| Green Bromination (e.g., with SMBI) | Good to excellent mdpi.com | 1.5-2 hours mdpi.com | High selectivity for the C-5 position. | Safer reagents, milder conditions. | May require optimization for specific substrates. |
| Microwave-Assisted Synthesis | Moderate to good researchgate.net | 5-30 minutes | Depends on the specific reaction. | Extremely fast, energy efficient. | Requires specialized equipment, scalability can be a concern. |
| Multicomponent Reactions (Green) | High researchgate.netresearchgate.net | Varies (minutes to hours) | Often high, inherent to the reaction. | Atom economy, operational simplicity, reduced waste. jmaterenvironsci.com | Less flexible for diversification compared to cross-coupling. |
Reactivity and Reaction Mechanisms of 5 Bromo 2 Ethyl 4 Methylpyrimidine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, exhibits a distinct reactivity pattern. While generally less reactive towards electrophilic substitution than benzene (B151609), it is more susceptible to nucleophilic attack, a characteristic that is further modulated by the nature and position of its substituents. ontosight.ai
The bromine atom at the C5 position of 5-bromo-2-ethyl-4-methylpyrimidine is a key functional handle for introducing a variety of substituents onto the pyrimidine core via nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the leaving group, in this case, the bromide ion. wikipedia.orgyoutube.com
The feasibility of SNAr reactions on the pyrimidine ring is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org In the case of this compound, the two nitrogen atoms in the pyrimidine ring act as electron-withdrawing features, facilitating nucleophilic attack. The ethyl and methyl groups, being electron-donating, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the inherent electrophilicity of the pyrimidine ring generally allows for SNAr reactions to proceed.
A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) demonstrated the regioselective displacement of the chlorine atom at the 4-position, highlighting the susceptibility of substituted pyrimidines to nucleophilic attack. researchgate.net While this example involves displacement of chlorine, it underscores the principle of nucleophilic substitution on the pyrimidine ring. In the context of this compound, the bromine at C5 would be the primary site for nucleophilic attack by various nucleophiles.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Brominated Heterocycles
| Reactant | Nucleophile | Product | Reference |
| 5-Bromo-1,2,3-triazines | Phenols | 5-Aryloxy-1,2,3-triazines | nih.gov |
| 2-Chloropyridine | Amines | 2-Aminopyridine | youtube.com |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | researchgate.net |
This table presents analogous reactions on similar heterocyclic systems to illustrate the potential of SNAr reactions.
The ethyl and methyl groups attached to the pyrimidine ring at the C2 and C4 positions, respectively, can also be sites for chemical modification, although this is generally less common than reactions involving the bromine atom. The methyl group, in particular, can be functionalized through various reactions. For instance, the methyl group on a pyrimidine ring can undergo condensation reactions with aldehydes or be halogenated under specific conditions. The acidity of the protons on the carbon adjacent to the pyrimidine ring is increased, making them susceptible to deprotonation by a strong base, followed by reaction with an electrophile.
Research on pyrimidine derivatives has shown that methyl groups on the ring can be involved in reactions such as those with sodium amide to generate substituted aminopyrimidines. guidechem.com Furthermore, enzymatic methylation at the 5-position of the pyrimidine ring is a known biological process, suggesting the potential for chemical manipulation at this site. umich.edu
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for a variety of these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. illinois.eduacs.org This reaction is widely used to synthesize biaryls and other conjugated systems. This compound is expected to readily participate in Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C5 position.
Studies on similar 5-bromopyrimidine (B23866) substrates have demonstrated the efficiency of this reaction. mdpi.comrsc.org For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various aryl and heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. Notably, electron-rich boronic acids have been shown to give good to excellent yields in couplings with brominated pyrimidines. mdpi.com The C-Br bond is more susceptible to oxidative addition in the catalytic cycle compared to a C-Cl bond, making aryl bromides common starting materials for these reactions. illinois.edu
Table 2: Examples of Suzuki-Miyaura Coupling with Brominated Heterocycles
| Brominated Substrate | Boronic Acid | Catalyst System | Product | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh3)4, K3PO4, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 5-Bromopyrimidine | Furan-3-boronic acid | Pd catalyst | 5-(Furan-3-yl)pyrimidine | illinois.edu |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | rsc.org |
This table provides examples of Suzuki-Miyaura reactions with related brominated heterocyclic compounds.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a direct route to synthesize N-aryl and N-heteroaryl amines, which are important structural motifs in many pharmaceuticals. This compound is a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines at the C5 position.
The development of various phosphine (B1218219) ligands has been crucial to the broad applicability and high efficiency of the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org These ligands facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The reaction is tolerant of a wide range of functional groups on both the amine and the aryl halide. libretexts.org Beyond C-N bond formation, palladium-catalyzed methods can also be employed for the formation of C-S and C-O bonds, using thiols and alcohols as coupling partners, respectively. researchgate.net
The Sonogashira and Heck reactions are valuable methods for forming new carbon-carbon bonds, specifically for the introduction of alkynyl and alkenyl groups, respectively.
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netsoton.ac.ukresearchgate.net This reaction would allow for the direct alkynylation of the C5 position of this compound. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. soton.ac.uk
The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgibs.re.kr This reaction could be used to introduce alkenyl substituents at the C5 position of the pyrimidine ring. The development of ligand-free and efficient catalyst systems has made the Heck reaction an even more attractive synthetic tool. ibs.re.kr
Derivatization and Functional Group Transformations
The strategic location of the bromine atom at the 5-position and the presence of reactive alkyl groups at the 2- and 4-positions of the pyrimidine ring make this compound a versatile scaffold for the synthesis of a diverse array of derivatives. These transformations are pivotal in the development of new chemical entities with potential applications in various fields.
Modifications of the Bromine Substituent
The carbon-bromine bond at the 5-position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide range of substituents, thereby enabling significant structural diversification.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom on the pyrimidine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of bromopyrimidines in Suzuki-Miyaura reactions is well-established. mdpi.commdpi.com The reaction of 5-bromopyrimidines with arylboronic acids, catalyzed by palladium complexes such as Pd(PPh₃)₄, proceeds to yield the corresponding 5-arylpyrimidines. mdpi.com Computational studies on the Suzuki-Miyaura reaction of 5-bromopyrimidine have indicated that the carbon-bromine bond is highly susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle. illinois.edu
Stille Coupling: The Stille reaction provides another avenue for carbon-carbon bond formation by coupling the bromopyrimidine with an organotin reagent. This reaction is known for its tolerance to a wide variety of functional groups. rsc.org Although specific data for this compound is scarce, the general principles of Stille coupling are applicable.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base. researchgate.netwikipedia.org This reaction is a cornerstone for the synthesis of arylamines. Mechanistic studies have shown that the catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient pyrimidine ring, activated by the bromo substituent, can undergo nucleophilic aromatic substitution, although this is generally less common for halogens at the 5-position compared to those at the 2-, 4-, or 6-positions. The reaction of 5-bromo-2-fluoropyrimidine (B1268855) with nucleophiles, for instance, demonstrates the potential for substitution on the pyrimidine ring. growingscience.com
Below is a representative table illustrating the potential derivatization of the bromine substituent based on known reactions of similar bromopyrimidines.
| Reaction Type | Reagents and Conditions (General) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-Dioxane/H₂O) | 5-Aryl-2-ethyl-4-methylpyrimidine |
| Stille Coupling | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene) | 5-Substituted-2-ethyl-4-methylpyrimidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Substituted-2-ethyl-4-methylpyrimidin-5-amine |
Table 1: Potential Derivatization Reactions at the Bromine Substituent
Transformations Involving the Ethyl and Methyl Groups
The ethyl and methyl groups attached to the pyrimidine ring at the 2- and 4-positions, respectively, also offer sites for chemical modification, although they are generally less reactive than the bromine substituent.
Oxidation:
The alkyl groups can potentially be oxidized to introduce oxygen-containing functionalities. For instance, the oxidation of a methyl group on a pyrimidine ring can lead to the corresponding carboxylic acid under strong oxidizing conditions.
Halogenation:
While the pyrimidine ring itself is deactivated towards electrophilic attack, the alkyl side chains can undergo radical halogenation under specific conditions, such as using N-bromosuccinimide (NBS) with a radical initiator. This would introduce a halogen atom onto the ethyl or methyl group, providing a handle for further functionalization.
Condensation Reactions:
The methyl group at the 4-position, being adjacent to a ring nitrogen, can exhibit some acidity and potentially participate in condensation reactions with aldehydes or other electrophiles in the presence of a strong base. Such reactions have been observed for other methyl-substituted pyrimidines. researchgate.net
The following table summarizes potential transformations of the alkyl substituents.
| Reaction Type | Reagents and Conditions (General) | Product Type |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 5-Bromo-2-ethylpyrimidine-4-carboxylic acid |
| Radical Halogenation | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 5-Bromo-4-(bromomethyl)-2-ethylpyrimidine |
| Condensation | Aldehyde, Strong base (e.g., NaH) | 5-Bromo-2-ethyl-4-(2-substituted-vinyl)pyrimidine |
Table 2: Potential Transformations of the Ethyl and Methyl Groups
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.
Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:
The catalytic cycles of Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions are well-studied and share common fundamental steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. nih.gov
Transmetalation (for Suzuki and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center in a step often facilitated by a base. researchgate.netnih.gov In the Stille reaction, a similar transfer occurs from the organotin reagent. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. wikipedia.org
Mechanistic studies on related bromopyridines in Suzuki-Miyaura reactions have identified intermediates in the transmetalation step, providing valuable insights into the reaction pathway. researchgate.net
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism on an activated pyrimidine ring typically proceeds through a two-step addition-elimination sequence involving the formation of a Meisenheimer-like intermediate. However, for 5-halopyrimidines, the reactivity is generally lower than for 2- or 4-halopyrimidines due to the less effective stabilization of the anionic intermediate.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Ethyl 4 Methylpyrimidine and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation.
Conformational Analysis in Crystalline State.
In its crystalline form, the pyrimidine (B1678525) ring of 5-bromo-2-ethyl-4-methylpyrimidine is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. The primary conformational interest would lie in the orientation of the ethyl and methyl substituents relative to this ring. The ethyl group at the 2-position, possessing rotational freedom around the C-C bond, would adopt a conformation that minimizes steric hindrance with the adjacent methyl group and the pyrimidine ring itself. This preferred orientation, frozen in the crystal lattice, can be precisely determined from crystallographic data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques would allow for the complete assignment of all proton and carbon signals.
Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC).
Multi-dimensional NMR experiments are crucial for unambiguously assigning the chemical shifts of protons and carbons, especially in complex molecules.
2D COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signal of the C4-methyl group to its corresponding carbon signal and similarly for the ethyl group's CH2 and CH3 protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for establishing the connectivity across the pyrimidine ring. For example, the proton of the C4-methyl group would show a correlation to C4, C5, and potentially the C6-H carbon.
Below is an interactive table showing the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C2-CH₂CH₃ | ~2.9 (quartet) | ~32 | C2, C2-CH₂C H₃ |
| C2-CH₂C H₃ | ~1.3 (triplet) | ~12 | C2, C2-C H₂CH₃ |
| C4-CH₃ | ~2.5 (singlet) | ~24 | C4, C5 |
| C5 | - | ~115 | - |
| C6-H | ~8.5 (singlet) | ~158 | C2, C4, C5 |
Isotopic Labeling Studies for Structural Assignment
While standard NMR techniques are often sufficient for structural elucidation, isotopic labeling can provide definitive answers in cases of signal overlap or ambiguity. For this compound, one could selectively enrich a specific position with ¹³C or ¹⁵N. For example, synthesizing the compound with a ¹³C-labeled methyl group at the C4 position would result in a significantly enhanced signal for this carbon in the ¹³C NMR spectrum, confirming its assignment. Similarly, ¹⁵N labeling of one or both nitrogen atoms would allow for direct observation of these nuclei and their couplings to nearby protons and carbons, providing further structural confirmation.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.
For this compound (C₇H₉BrN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, including:
Loss of a bromine radical (Br•) to give a stable cation.
Cleavage of the ethyl group, either through loss of a methyl radical (•CH₃) or an ethylene (B1197577) molecule (C₂H₄).
Fission of the pyrimidine ring itself, leading to smaller charged fragments.
The following table details the expected major fragments in the mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
| 216/218 | [C₇H₉BrN₂]⁺ | Molecular ion peak showing the characteristic bromine isotope pattern |
| 201/203 | [C₆H₆BrN₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |
| 137 | [C₇H₉N₂]⁺ | Loss of a bromine radical (•Br) |
| 108 | [C₆H₈N₂]⁺ | Loss of bromine and an ethyl radical |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these complementary techniques provide a molecular fingerprint, enabling the identification of functional groups and offering insights into the conformational and electronic structure of complex organic compounds such as this compound and its derivatives.
In the absence of direct experimental spectra for this compound, a predictive analysis based on established spectroscopic data for substituted pyrimidines and related aromatic compounds can be employed. The vibrational spectrum of this molecule is primarily determined by the interplay of the pyrimidine ring vibrations and the vibrational modes of its substituents: a bromine atom, an ethyl group, and a methyl group. The electronic effects of these substituents—electron-donating for the alkyl groups and electron-withdrawing for the bromine—are expected to induce notable shifts in the characteristic vibrational frequencies of the pyrimidine core.
Predicted Vibrational Frequencies for this compound
The vibrational spectrum can be dissected into contributions from the pyrimidine ring and its substituents.
Pyrimidine Ring Vibrations: The vibrational modes of the pyrimidine ring are sensitive to the nature and position of substituents. The introduction of an electron-donating ethyl group at the 2-position and a methyl group at the 4-position, along with an electron-withdrawing bromine atom at the 5-position, will perturb the electron density and force constants of the ring's bonds. This leads to shifts in the characteristic ring stretching and deformation frequencies. For instance, studies on substituted pyridines have shown that electron-donating groups can increase the electron density around the heterocyclic ring. nih.gov
The C-H stretching vibrations of the remaining hydrogen atom on the pyrimidine ring are expected in the aromatic C-H stretching region, typically around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. acs.orgrsc.org The precise positions of these bands are influenced by the electronic interplay of the substituents. The presence of both electron-donating and electron-withdrawing groups can lead to a complex pattern of frequency shifts.
Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often prominent in Raman spectra and provide a characteristic fingerprint for the substituted pyrimidine core. Out-of-plane C-H bending vibrations are expected in the 900-675 cm⁻¹ range, with their exact frequencies being indicative of the substitution pattern. nih.gov
Substituent Vibrations:
Ethyl Group: The ethyl group will exhibit characteristic vibrational modes. These include symmetric and asymmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) moieties, typically observed in the 2980-2850 cm⁻¹ region. C-H deformation (scissoring and rocking) modes for the methylene and methyl groups are expected in the 1470-1370 cm⁻¹ range.
Methyl Group: Similar to the ethyl group, the methyl group attached to the pyrimidine ring will have its own set of C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes will appear in the 2950-2850 cm⁻¹ range, while the deformation modes will be present around 1450 cm⁻¹ and 1380 cm⁻¹.
Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear at lower frequencies due to the heavy mass of the bromine atom. For aromatic bromo compounds, this stretching vibration is typically observed in the 650-395 cm⁻¹ region in both IR and Raman spectra. semanticscholar.org The study of bromopyrimidines has been a subject of interest for understanding site-specific chemical bonding. nih.gov
Conformational Insights
Vibrational spectroscopy can also provide insights into the conformational preferences of the ethyl group. The relative intensities and positions of bands associated with the ethyl group's vibrational modes can be sensitive to its rotational orientation with respect to the pyrimidine ring. While free rotation is generally expected, steric hindrance from the adjacent methyl group might favor certain conformations, which could be reflected in the fine structure of the vibrational spectra.
The following tables summarize the predicted characteristic vibrational frequencies for this compound based on data from related compounds.
Table 1: Predicted IR and Raman Frequencies for the Pyrimidine Ring of this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching | 3100 - 3000 | Medium to Weak | Medium |
| C=C and C=N Ring Stretching | 1600 - 1400 | Strong to Medium | Strong to Medium |
| Ring Breathing | ~1000 | Weak | Strong |
| In-plane Ring Deformations | 1300 - 1000 | Medium | Medium to Weak |
| Out-of-plane C-H Bending | 900 - 675 | Strong | Weak |
Table 2: Predicted IR and Raman Frequencies for the Substituents of this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ethyl Group | ||||
| Asymmetric/Symmetric C-H Stretching (CH₃, CH₂) | 2980 - 2850 | Strong | Strong | |
| C-H Scissoring (CH₂) | ~1470 | Medium | Medium | |
| Asymmetric/Symmetric C-H Bending (CH₃) | ~1460 / ~1380 | Medium | Medium | |
| Methyl Group | ||||
| Asymmetric/Symmetric C-H Stretching | 2950 - 2850 | Strong | Strong | |
| Asymmetric/Symmetric C-H Bending | ~1450 / ~1380 | Medium | Medium | |
| Bromo Group | ||||
| C-Br Stretching | 650 - 395 | Medium to Strong | Medium to Strong |
A comprehensive analysis combining experimental IR and Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), would be necessary to provide a definitive assignment of the vibrational modes of this compound and to fully elucidate its conformational and electronic properties.
Theoretical and Computational Chemistry Studies of 5 Bromo 2 Ethyl 4 Methylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. It is used to investigate the electronic structure of molecules, which in turn governs their reactivity. For pyrimidine (B1678525) derivatives, DFT calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and predict the outcomes of chemical reactions.
Recent studies on similar brominated heterocyclic compounds have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to optimize molecular geometries and calculate electronic properties. nih.govnih.gov For 5-bromo-2-ethyl-4-methylpyrimidine, such calculations would reveal the influence of the bromo, ethyl, and methyl substituents on the pyrimidine ring's electronic environment. The electron-withdrawing nature of the bromine atom and the electron-donating effects of the alkyl groups would create a unique electronic landscape, dictating the molecule's chemical behavior. For instance, in a study of 5-bromo-4-thio-2′-deoxyuridine, DFT calculations at the M062X/aug-cc-pVTZ level of theory were instrumental in understanding its electron-induced decomposition. mdpi.com
HOMO-LUMO Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally indicates higher reactivity. nih.govirjweb.com
For this compound, a HOMO-LUMO analysis would provide valuable information about its reactivity. The HOMO is likely to be distributed over the pyrimidine ring and the bromine atom, while the LUMO would also be located on the ring, particularly on the carbon atoms adjacent to the nitrogen atoms. The calculated HOMO-LUMO gap would offer a quantitative measure of its stability.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical nature. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. mdpi.com
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (μ²/2η, where μ is the chemical potential).
A hypothetical table of these descriptors for this compound, based on typical values for similar compounds, is presented below.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Electronegativity | χ | (I+A)/2 | 3.85 |
| Chemical Hardness | η | (I-A)/2 | 2.65 |
| Chemical Softness | S | 1/η | 0.38 |
| Electrophilicity Index | ω | μ²/2η | 2.80 |
Note: These are hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The area around the bromine atom might also exhibit some negative character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl and methyl groups. The carbon atom attached to the bromine atom would also likely have a degree of positive potential due to the electron-withdrawing nature of the halogen.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a flexible ethyl group, multiple conformations are possible. A potential energy surface (PES) map can be generated by systematically rotating the dihedral angles of the ethyl group and calculating the energy at each point. This allows for the identification of the most stable conformation (the global minimum on the PES) and any other low-energy conformers.
The stability of different conformers is determined by a combination of steric and electronic effects. For this compound, the orientation of the ethyl group relative to the pyrimidine ring and the adjacent methyl group will be the primary determinant of conformational preference. The most stable conformer will likely be the one that minimizes steric hindrance between the ethyl group and the rest of the molecule. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The theoretical framework for a QSAR study on a series of pyrimidine derivatives, including this compound, would involve several key steps. First, a dataset of compounds with known biological activities would be compiled. Then, a variety of molecular descriptors would be calculated for each compound.
Derivation and Selection of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of single bonds) and topological indices that describe molecular branching and shape.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and steric parameters.
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.
Quantum Chemical Descriptors: These are derived from quantum chemical calculations and include the HOMO and LUMO energies, dipole moment, and charges on individual atoms. nih.gov
For a QSAR study involving this compound and its analogues, a diverse set of descriptors would be generated. The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS). The goal is to identify a small set of descriptors that can accurately predict the biological activity of the compounds. The resulting QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
Development of Predictive Models for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a significant computational strategy for the development of predictive models for pyrimidine derivatives. nih.gov These models aim to establish a mathematical correlation between the structural features of pyrimidine compounds and their biological activities. nih.gov The core principle of QSAR is that variations in the structural properties of a molecule lead to corresponding changes in its activity. nih.gov
Researchers have successfully developed QSAR models for various therapeutic targets. For instance, studies have focused on pyrimidine derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for anticancer applications. nih.govmui.ac.ir In these studies, molecular descriptors, which are numerical representations of molecular properties, are calculated for a series of pyrimidine compounds. These descriptors are then used to build predictive models using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govmui.ac.ir
A common workflow involves:
Data Set Selection: A dataset of pyrimidine derivatives with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, are calculated for each molecule in the dataset.
Model Building: Statistical methods are employed to select the most relevant descriptors and to construct the QSAR model. For example, in a study of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, five descriptors were selected using a stepwise method for both MLR and ANN models. nih.govmui.ac.ir
Model Validation: The predictive power of the developed model is rigorously assessed using various statistical parameters.
The performance of different modeling techniques can vary. For instance, in the study of VEGFR-2 inhibitors, the ANN model demonstrated superior predictive power compared to the MLR model, as indicated by a higher R² value (0.998 for ANN vs. 0.889 for MLR) and a lower Root Mean Square Error (RMSE). nih.govmui.ac.ir This suggests that non-linear models like ANNs can be more effective in capturing the complex relationships between the structure of pyrimidine derivatives and their biological activity. nih.govmui.ac.ir
Predictive models have also been developed for other applications, such as for pyridazine (B1198779) derivatives as corrosion inhibitors, which share structural similarities with pyrimidines. researchgate.net These models help in forecasting the efficacy of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.net
Table 1: Comparison of Predictive Models for Pyrimidine Derivatives
| Model Type | Target | Key Statistical Parameters | Predictive Power | Reference |
| Multiple Linear Regression (MLR) | VEGFR-2 Inhibition | R² = 0.889 | Good | nih.govmui.ac.ir |
| Artificial Neural Network (ANN) | VEGFR-2 Inhibition | R² = 0.998, Lower RMSE than MLR | Excellent, superior to MLR | nih.govmui.ac.ir |
| 3D-QSAR (CoMFA/CoMSIA) | FAK Inhibition | Q² = 0.699, R² = 0.931, R²ext = 0.815 | Reliable and predictable | rsc.org |
This table is generated based on data from multiple sources and provides a comparative overview of different predictive models developed for pyrimidine derivatives.
Computational Approaches to Pharmacophore Identification (General, not specific biological activity)
Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This approach is widely applied to pyrimidine derivatives to understand their interaction with biological targets and to design new, more effective molecules.
The process of pharmacophore identification for pyrimidine derivatives often involves the following steps:
Structural Alignment: A set of active pyrimidine derivatives is superimposed based on their common structural features.
Pharmacophore Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified.
Pharmacophore Model Generation: A 3D model is generated that represents the spatial arrangement of these identified features.
For example, in the study of pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors, virtual screening and pharmacophore mapping were used to design novel compounds. nih.gov The crucial pharmacophoric features for cholinesterase inhibition by pyrimidine diamine derivatives have been identified as a protonated amine group in a linear alkyl chain and the pyrimidine scaffold itself. acs.org
Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that not only predict activity but also provide insights into the pharmacophoric requirements. rsc.org The contour maps generated from these analyses highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. rsc.org For instance, a study on pyrimidine-based FAK inhibitors revealed that hydrophobic and donor fields have a significant impact on the bioactivities of the inhibitors. rsc.org
These computational approaches allow for the design of new molecules with improved properties by ensuring that the designed compounds possess the key pharmacophoric features required for the desired biological interaction.
Molecular Dynamics Simulations (if relevant for larger systems or interactions)
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. For pyrimidine derivatives, MD simulations are particularly relevant for investigating their interactions with biological macromolecules such as proteins and nucleic acids. rsc.orgacs.org
MD simulations can provide detailed insights into:
Binding Stability: The stability of a complex formed between a pyrimidine derivative and its biological target can be assessed by running simulations over several nanoseconds. rsc.orgacs.org
Conformational Changes: These simulations can reveal how the binding of a pyrimidine derivative may induce conformational changes in the target protein. acs.org
Interaction Details: MD simulations allow for a detailed analysis of the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. acs.org
In another study involving pyrimidine-based FAK inhibitors, MD simulations were performed to evaluate the stability of the binding of newly designed compounds with the target protein. rsc.org By comparing the dynamics of the complex with a known reference drug, researchers can gain confidence in the binding mode and stability of their designed inhibitors. rsc.org
Applications of 5 Bromo 2 Ethyl 4 Methylpyrimidine As a Synthetic Intermediate and Molecular Scaffold
Precursor in Organic Synthesis for Complex Molecules
As a substituted pyrimidine (B1678525), 5-bromo-2-ethyl-4-methylpyrimidine is anticipated to be a valuable precursor for a wide array of complex organic structures. The presence of the bromine atom allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, a key strategy in molecular construction.
While no specific examples utilizing this compound for the construction of fused systems are documented, the synthesis of such systems from similar halogenated pyrimidines is a well-established field. For instance, 5-bromo-2,4-dichloropyrimidine (B17362) is a starting material for creating trisubstituted pyrimidines, which can then be used to build more complex fused heterocycles. chemicalbook.com The general strategy involves using the halogen as a handle for intramolecular or intermolecular cyclization reactions.
A common approach is the use of palladium-catalyzed reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig couplings, to introduce substituents that can subsequently react with another part of the molecule to form a new ring. For example, a vinyl or alkynyl group could be introduced at the C5 position, followed by an intramolecular reaction to form a fused ring system like thieno[2,3-d]pyrimidines or furopyrimidines, which are known for their biological activities. The synthesis of pyrimido[4,5-d]pyrimidines has been achieved through solid-phase synthesis starting from substituted pyrimidines, demonstrating the utility of the pyrimidine core in building condensed heterocyclic systems. nih.gov
The structure of this compound offers several points for diversification. The bromine atom is the most reactive site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups.
For example, 5-bromo-2-fluoropyrimidine (B1268855) is used to synthesize linear macromolecules and push-pull molecules due to the differential reactivity of its bromo and fluoro substituents. ossila.com The bromine atom can participate in Pd-catalyzed couplings, while the fluorine can be displaced by nucleophiles. ossila.com Similarly, 5-bromo-2-chloro-4-methylpyrimidine (B1286657) is a highly functionalized compound where the bromine and chlorine atoms exhibit high chemical transformation activity, serving as a raw material for other pyrimidine-based functional molecules. guidechem.com One could expect this compound to undergo similar transformations, allowing for the sequential and controlled introduction of different substituents to create multifunctional organic compounds.
A patent for the preparation of 5-bromo-2-substituted pyrimidine compounds highlights their importance as key intermediates for active drugs, such as P38 enzyme inhibitors. google.com This underscores the value of the 5-bromopyrimidine (B23866) scaffold in generating a diversity of structures for screening and development.
Scaffold in Medicinal Chemistry Research and Drug Discovery Building Blocks
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a vast number of biologically active compounds and approved drugs, including antivirals like Zidovudine and anticancer agents. researchgate.netchemicalbook.com Its ability to form hydrogen bonds and engage in various interactions with biological targets makes it an ideal core for drug design.
Pyrimidine derivatives are extensively used to generate large, diverse chemical libraries for high-throughput screening. The ease of functionalizing the pyrimidine ring at multiple positions allows for the creation of a vast chemical space around a central core. A solid-phase synthesis approach to substituted pyrimidines has been developed specifically for generating libraries of compounds for potential use in combinatorial chemistry. nih.gov
The hypothetical this compound would be an excellent starting point for such a library. The ethyl and methyl groups provide specific steric and electronic properties, while the bromine at C5 is a key point for diversification using coupling reactions to introduce a wide range of substituents, thereby generating a library of novel compounds for biological screening.
Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. Pyrimidine scaffolds are frequently employed in SBDD due to their rigid and predictable geometry, which allows for the precise positioning of functional groups to interact with specific residues in a target's binding site.
The pyrimidine core can act as a bioisostere for a phenyl ring, offering improved medicinal chemistry properties. chemicalbook.com In SBDD, a core scaffold like pyrimidine is chosen, and its substituents are computationally and synthetically modified to optimize interactions with the target protein. The ethyl and methyl groups of this compound would occupy specific pockets in a binding site, while the C5 position, functionalized via its bromo precursor, could be tailored to form key interactions, such as hydrogen bonds or hydrophobic contacts, to enhance binding affinity and selectivity.
Applications in Materials Science (if applicable to pyrimidine derivatives)
Beyond the life sciences, pyrimidine derivatives have found applications in materials science. Their electronic properties and ability to form ordered structures make them suitable for use in functional materials. For example, certain pyrimidine derivatives have been investigated as fluorescent sensors for metal ions like zinc. researchgate.net Others possess electrogenerated chemiluminescent properties that are applicable to the development of organic light-emitting diodes (OLEDs). researchgate.net The electron-deficient nature of the pyrimidine ring makes it a good component for "push-pull" molecules, which have applications in non-linear optics and organic electronics. ossila.com While there are no specific reports on this compound, its core structure suggests that, with appropriate functionalization, it could be a building block for new materials with interesting optical or electronic properties.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Green Chemistry Enhancements
While the synthesis of pyrimidine (B1678525) derivatives is well-established, there is always a need for more efficient, cost-effective, and environmentally friendly methods. rasayanjournal.co.inresearchgate.net Future research could focus on developing novel synthetic pathways to 5-bromo-2-ethyl-4-methylpyrimidine that adhere to the principles of green chemistry.
Potential Green Chemistry Approaches:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and can lead to cleaner product formation. researchgate.netnih.gov
Catalytic Methods: The use of reusable and non-toxic catalysts can enhance the sustainability of the synthesis. researchgate.net
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step, offer a highly efficient way to build molecular complexity. jmaterenvironsci.com
A one-pot synthesis method for 5-bromo-2-substituted pyrimidine compounds has been developed using 2-bromomalonaldehyde (B19672) and amidine compounds as raw materials. google.com This approach is noted for its simplicity, safety, short reaction time, and low cost, making it suitable for large-scale production. google.com
Investigation of Unexplored Reactivity Pathways
The bromine atom at the 5-position of the pyrimidine ring is a key functional group that can be exploited for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring. Future studies could delve into a wider range of cross-coupling reactions to create novel derivatives.
Examples of Unexplored Reactions:
| Reaction Type | Potential Reagents | Potential Products |
| Suzuki Coupling | Arylboronic acids | 5-Aryl-2-ethyl-4-methylpyrimidines |
| Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-2-ethyl-4-methylpyrimidines |
| Buchwald-Hartwig Amination | Amines, amides | 5-Amino- or 5-amido-2-ethyl-4-methylpyrimidines |
| Stille Coupling | Organostannanes | 5-Alkyl- or 5-aryl-2-ethyl-4-methylpyrimidines |
These reactions would allow for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for screening in various applications.
Advanced Computational Modeling for Deeper Insights
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules. researchgate.net Data-driven machine learning and quantitative structure-activity relationship (QSAR) models can be developed for pyrimidine derivatives to predict their biological activities. nih.gov
Applications of Computational Modeling:
Predicting Reactivity: DFT (Density Functional Theory) calculations can be used to understand the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack.
Simulating Spectroscopic Data: Computational models can help in the interpretation of NMR, IR, and other spectroscopic data.
Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against biological targets to identify potential drug candidates.
A study on substituted pyrimidine and uracil-based derivatives has already demonstrated the successful use of QSAR models to predict antiproliferative activity. nih.gov
Potential as a Modular Building Block for Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. nih.govrsc.org The pyrimidine core, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the substituents can be modified to introduce other recognition sites.
Potential Supramolecular Applications:
Crystal Engineering: By carefully designing derivatives of this compound, it may be possible to control the formation of specific crystal structures with desired properties.
Self-Assembling Materials: The molecule could be a component in the design of liquid crystals, gels, or other self-assembling materials.
Host-Guest Chemistry: Modified versions of the compound could act as hosts for specific guest molecules, with potential applications in sensing or separation.
The ability of pyrimidine derivatives to form robust hydrogen-bonded synthons has been demonstrated, highlighting their potential in the construction of extended molecular networks. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-ethyl-4-methylpyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a halogenation or substitution reaction on a pyrimidine precursor (e.g., 2-ethyl-4-methylpyrimidine) using brominating agents like (N-bromosuccinimide) or in the presence of a Lewis acid catalyst. Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–80°C) and solvent polarity (e.g., DMF or ) to minimize side products. Purify via column chromatography or recrystallization using ethanol/water mixtures, as described for structurally similar bromopyrimidines .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR : Compare -NMR chemical shifts of the ethyl ( 1.2–1.4 ppm for , 2.5–3.0 ppm for ) and methyl groups ( 2.3–2.6 ppm). -NMR should confirm the pyrimidine ring carbons and substituents.
- IR : Identify C-Br stretching vibrations near 550–650 cm, as observed in 5-bromopyrimidine derivatives .
- MS : Look for molecular ion peaks at corresponding to the molecular formula . Fragmentation patterns should align with bromine loss ( reduction by ~80 Da) .
Q. What purification strategies are recommended for removing halogenated byproducts during synthesis?
- Methodology : Use solvent extraction (e.g., ethyl acetate/water) to separate polar impurities. Recrystallization in non-polar solvents (hexane/ethyl acetate) can isolate the product. For persistent halogenated contaminants, employ activated charcoal treatment or silica gel column chromatography with gradient elution (5–20% ethyl acetate in hexane) .
Advanced Research Questions
Q. How can computational docking studies (e.g., GOLD, AutoDock) predict the binding affinity of this compound to viral proteases like SARS-CoV-2 Mpro?
- Methodology :
Protein Preparation : Retrieve the Mpro crystal structure (PDB: 6LU7). Remove water molecules and add hydrogens using software like AutoDock Tools.
Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili method).
Docking : Use GOLD’s genetic algorithm to explore ligand flexibility and protein side-chain rotations. Prioritize poses with hydrogen bonds to catalytic residues (e.g., His41, Cys145). Validate results via consensus scoring (e.g., ChemPLP, GoldScore) .
ADMET Prediction : Use tools like SwissADME to evaluate Lipinski’s rule compliance and toxicity risks .
Q. What experimental and computational approaches can resolve contradictions in reported biological activity data for brominated pyrimidines?
- Methodology :
- Experimental : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent IC protocols). Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
- Computational : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time. Compare free energy landscapes (MM-PBSA/GBSA) to identify false positives from docking .
Q. How does X-ray crystallography elucidate the supramolecular interactions of this compound in solid-state structures?
- Methodology : Grow single crystals via slow evaporation in acetonitrile or DMSO. Collect diffraction data (e.g., Mo-Kα radiation, ). Refine the structure using SHELX to identify halogen bonding (C-Br···N) and π-stacking interactions. Compare packing motifs to analogous bromopyrimidines (e.g., 5-bromo-2-chloropyrimidin-4-amine) .
Q. What strategies enhance the antimicrobial efficacy of this compound derivatives?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 4-position to improve membrane penetration.
- Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Target Validation : Perform molecular docking against bacterial enzymes (e.g., GlcN-6-P synthase) to identify critical binding residues .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions to avoid hydrolysis of the pyrimidine ring.
- Safety : Handle brominated intermediates in fume hoods due to potential toxicity. Dispose of waste via certified hazardous waste services .
- Data Reproducibility : Document solvent lot numbers and spectrometer calibration details to mitigate batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
